molecular formula C24H24N4 B14319362 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine CAS No. 106145-61-3

1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine

Cat. No.: B14319362
CAS No.: 106145-61-3
M. Wt: 368.5 g/mol
InChI Key: KFDFBGMZYWUPBP-UHFFFAOYSA-N
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Description

1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes ethyl, phenyl, and pyridinyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: Starting with a precursor such as a nitrile or an amine, the triazine ring can be formed through cyclization reactions.

    Introduction of Substituents: The ethyl, phenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, aryl halides, and pyridine derivatives.

    Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may introduce various functional groups like halides, alkyls, or aryls.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring.

    2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with phenyl groups attached to the ring.

    Pyridine Derivatives: Compounds containing the pyridine ring, similar to the pyridinyl group in the target compound.

Uniqueness

1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is unique due to its specific combination of ethyl, phenyl, and pyridinyl groups attached to the triazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

106145-61-3

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

1,2-diethyl-5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine

InChI

InChI=1S/C24H24N4/c1-3-27-23(20-15-9-6-10-16-20)22(19-13-7-5-8-14-19)26-24(28(27)4-2)21-17-11-12-18-25-21/h5-18H,3-4H2,1-2H3

InChI Key

KFDFBGMZYWUPBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C(N1CC)C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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